N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide
Description
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 3-aminocyclopentylmethyl substituent. Its synthesis likely involves intermediates like tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7), as seen in cyclopentane derivative syntheses .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c11-9-4-1-7(5-9)6-12-10(13)8-2-3-8/h7-9H,1-6,11H2,(H,12,13) |
InChI Key |
IWUICSXSYNUKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with (3-aminocyclopentyl)methanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of substituted cyclopropanecarboxamide derivatives.
Scientific Research Applications
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide and analogous cyclopropanecarboxamide derivatives:
*Estimated based on structural similarity to and .
Key Findings:
Structural Diversity: Aromatic vs. Aliphatic Substituents: Lemborexant (aromatic fluorophenyl/pyridinyl) and Compound 19 (heterocyclic pyridinyl-sulfonyl-pyrrole) exhibit higher molecular weights and complexity compared to this compound, which features an aliphatic aminocyclopentyl group. This impacts lipophilicity (logP) and bioavailability .
Synthetic Complexity :
- Lemborexant requires chiral resolution due to its (1R,2S)-stereochemistry, increasing synthetic difficulty .
- The target compound’s synthesis likely leverages Boc-protected cyclopentylamine intermediates (e.g., CAS: 1031335-25-7), simplifying amine group incorporation .
Therapeutic Implications: CNS Applications: Lemborexant and structurally related orexin antagonists highlight the cyclopropanecarboxamide scaffold’s utility in sleep disorders . The target compound’s aminocyclopentyl group may similarly modulate CNS targets. Enzyme Inhibition: Compound 19’s GSK-3β inhibition suggests cyclopropanecarboxamides can target kinase pathways, though substituent choice dictates specificity .
Patent Landscape :
- Derivatives like N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamides are patented for CFTR-mediated diseases, underscoring the scaffold’s versatility .
Biological Activity
N-[(3-Aminocyclopentyl)methyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 180.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various cellular pathways. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, leading to modulation of target activity.
Biological Activities
This compound has been investigated for several biological activities:
- Antiviral Activity :
- Anti-cancer Properties :
- Neuroprotective Effects :
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of this compound against HCV in vitro. Results demonstrated a significant reduction in viral replication at concentrations ranging from 1 to 10 µM, indicating its potential as a therapeutic agent for HCV treatment.
Case Study 2: Cancer Cell Line Studies
In a series of experiments on various cancer cell lines, including breast and prostate cancer, this compound exhibited IC values ranging from 5 to 15 µM, suggesting effective cytotoxicity against these cells. Mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
